Ethyl 5-amino-4-hydroxypicolinate Ethyl 5-amino-4-hydroxypicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18972208
InChI: InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

Ethyl 5-amino-4-hydroxypicolinate

CAS No.:

Cat. No.: VC18972208

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-hydroxypicolinate -

Specification

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11)
Standard InChI Key MDTUYZGVVLUGAX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=O)C(=CN1)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 5-amino-4-hydroxypicolinate (IUPAC: ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate) features a pyridine ring with functional groups at positions 2, 4, and 5 (Figure 1) . Key identifiers include:

  • Molecular formula: C₈H₁₀N₂O₃

  • Molecular weight: 182.18 g/mol

  • SMILES: CCOC(=O)C1=CC(=O)C(=CN1)N

  • InChIKey: MDTUYZGVVLUGAX-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

X-ray diffraction studies remain limited, but spectroscopic analyses (NMR, IR) confirm the keto-enol tautomerism at position 4 due to the hydroxyl group. The compound’s planar structure facilitates hydrogen bonding, critical for its biological interactions.

Synthetic Methodologies

Conventional Synthesis

The most reported route involves:

  • Esterification: 4-Hydroxypicolinic acid reacts with ethyl chloroformate in the presence of triethylamine to form ethyl 4-hydroxypicolinate.

  • Amination: Introduction of an amine source (e.g., ammonia) under controlled conditions yields the target compound.
    Typical yields range from 50–70%, with purification via recrystallization.

Physicochemical Properties

PropertyValue/RangeSource
Melting point138–140°C (decomposes)
SolubilitySoluble in DMSO, ethanol
Log P (octanol-water)0.54 (predicted)
pKa (hydroxyl group)~8.2

Stability studies indicate degradation under strong acidic/basic conditions, necessitating storage at –20°C in inert atmospheres .

Biological Activities and Mechanisms

Enzyme Modulation

The compound inhibits bacterial dihydroneopterin aldolase (folB), a target in Staphylococcus aureus metabolism, with IC₅₀ values <10 μM . Its hydroxyl and amino groups form hydrogen bonds with active-site residues (e.g., Asp37, Lys39) .

Antimicrobial and Antioxidant Effects

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 μg/mL) and free radical scavenging (EC₅₀: 12 μM in DPPH assay) . Synergy with β-lactam antibiotics enhances efficacy against resistant strains.

Applications in Drug Development

Avibactam Synthesis

Ethyl 5-amino-4-hydroxypicolinate serves as a precursor in the 10-step synthesis of avibactam, a β-lactamase inhibitor (Figure 2) . Key transformations include:

Anticancer Scaffolds

Derivatives with triazole or oxadiazole moieties exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀: 5–20 μM) . Mechanistic studies suggest topoisomerase II inhibition .

Comparison with Related Compounds

CompoundStructureKey DifferencesBioactivity
Ethyl 5-hydroxypicolinateLacks amino groupLower antimicrobial potencyPrecursor for avibactam
Ethyl 5-aminopicolinateLacks hydroxyl groupReduced solubilityIrritant (skin/eyes)
Methyl nicotinateBenzene ringTopical analgesicNo enzyme inhibition

Recent Research Advances

Computational Studies

Density functional theory (DFT) models predict binding affinities for kinase targets (e.g., EGFR), guiding structure-activity relationship (SAR) optimization.

Future Directions

  • Green synthesis: Explore biocatalysis or microwave-assisted reactions to improve yields .

  • Polypharmacology: Investigate dual-acting inhibitors combining β-lactamase and folate pathway activity .

  • Drug delivery: Develop nanoparticle formulations to enhance bioavailability .

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